molecular formula C16H18N2O3 B11844181 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid

2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid

Cat. No.: B11844181
M. Wt: 286.33 g/mol
InChI Key: XHBXUNICUVINIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Derivative Naming Conventions

The IUPAC name 2-(3-oxo-2-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetic acid represents the compound’s core structure, as computed by Lexichem TK 2.7.0. This name adheres to von Baeyer’s spiro nomenclature principles, which prioritize identifying the spiro atom (the single atom common to both rings) and numbering the rings to minimize locants. The parent structure, diazaspiro[4.5]decane, consists of two fused rings: a five-membered ring containing two nitrogen atoms (1,4-diazaspiro) and a six-membered oxygen-containing ring (8-oxa). The substituents—a phenyl group at position 3, a ketone at position 2, and an acetic acid moiety at position 1—are assigned based on their proximity to the spiro junction.

Alternative naming conventions for structurally related compounds include the use of 2,8-diazaspiro[4.5]decan-1-one for simpler derivatives lacking the acetic acid substituent. Such variations highlight the flexibility of IUPAC rules in accommodating functional group prioritization and ring size differences.

CAS Registry Numbers and Database-Specific Identifiers

The compound is cataloged under CAS 743441-93-2 in the ChemSrc database and CID 97619743 in PubChem. These identifiers distinguish it from analogues like 2,8-diazaspiro[4.5]decan-1-one (CAS 546086-95-7), which lacks the phenyl and acetic acid groups. Database-specific identifiers often incorporate structural fingerprints, such as the SMILES string C1COCCC12N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3 and the InChIKey OOAJFMSVTCNAEI-UHFFFAOYSA-N, which encode atomic connectivity and stereochemistry.

Comparative Analysis of Alternative Naming Systems

While IUPAC names provide unambiguous structural descriptions, alternative systems like SMILES and InChI offer machine-readable representations. For example, the InChI string InChI=1S/C15H16N2O4/c18-12(19)10-17-14(20)13(11-4-2-1-3-5-11)16-15(17)6-8-21-9-7-15/h1-5H,6-10H2,(H,18,19) decomposes the compound into layers describing connectivity, tautomerism, and isotopic composition. Unlike IUPAC names, InChI strings standardize chemical representation across databases, mitigating ambiguities in traditional nomenclature.

Historical Development of Terminology

Evolution of Naming Conventions in Spirocyclic Compounds

Spirocyclic nomenclature originated with Adolf von Baeyer’s 19th-century work on bicyclic systems, where the term “spirane” denoted compounds sharing a single atom between two rings. Early conventions faced challenges in handling polyspiro systems and heteroatom-containing rings, leading to the 1999 IUPAC revisions that introduced standardized numbering and descriptor rules. These updates enabled precise naming of complex systems like 8-oxa-1,4-diazaspiro[4.5]decane , where heteroatoms (N, O) are prioritized in ring numbering.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetic acid

InChI

InChI=1S/C16H18N2O3/c19-13(20)11-18-15(21)14(12-7-3-1-4-8-12)17-16(18)9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-11H2,(H,19,20)

InChI Key

XHBXUNICUVINIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways and producing therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Structural Features

The compound’s spiro[4.5]decane framework distinguishes it from other bicyclic systems. Below is a comparative analysis with structurally analogous compounds:

Compound Name Spiro System Substituents/Functional Groups Biological Activity References
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid 1,4-diazaspiro[4.5] Phenyl (C3), acetic acid (C1) Not explicitly reported
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones 6,9-diazaspiro[4.5] Aryl (C6), alkyl/aryl (C9), diketone (C8, C10) Anticonvulsant
(2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid 1,4-dioxaspiro[4.5] Ethanoic acid (C2), ketone (C3) Structural data reported
N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide 1,4-diazaspiro[4.5] Phenyl (C3), 4-methylbenzyl amide (C1) Discontinued (commercial)

Key Observations :

  • Spiro System Variations: The 1,4-diazaspiro[4.5] system in the target compound contrasts with the 6,9-diazaspiro[4.5] in ’s derivatives, altering nitrogen positions and electronic properties.
  • Functional Groups : The acetic acid group in the target compound may enhance solubility compared to the diketones in ’s anticonvulsants. Its amide derivative () shows how functional group modifications impact commercial viability .

Commercial Availability and Limitations

This contrasts with more stable spiro derivatives in , which are actively researched for CNS applications .

Biological Activity

2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups suggest various biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS Number 1234508-94-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to modulate neurotransmitter systems by influencing receptor binding, particularly with voltage-sensitive sodium channels, which are crucial in neuronal excitability and signal propagation.

Biological Activity

Research indicates that this compound exhibits several biological properties:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may have anticonvulsant properties, potentially useful in treating epilepsy and other seizure disorders.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
  • Analgesic Properties : Some studies have indicated that it may possess analgesic effects, providing pain relief through modulation of pain pathways.

Case Study 1: Anticonvulsant Activity

In a controlled study involving animal models, this compound was administered to assess its efficacy against induced seizures. Results demonstrated a significant reduction in seizure frequency compared to the control group, suggesting its potential as an anticonvulsant agent.

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective effects of the compound involved exposing neuronal cultures to oxidative stress conditions. Treatment with the compound resulted in a marked decrease in cell death and preservation of cellular integrity, highlighting its possible application in neuroprotection.

Research Findings

Recent research has further elucidated the pharmacological profile of this compound:

  • Binding Affinity Studies : In vitro assays demonstrated that the compound binds effectively to sodium channels, with a binding affinity comparable to known anticonvulsants.
  • Toxicological Assessments : Toxicity studies revealed a favorable safety profile at therapeutic doses, making it a candidate for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid?

  • Methodology : Multi-step synthesis involving cyclization to form the spirocyclic core, followed by functionalization. For example, outlines a route for a structurally similar compound using cyclization and subsequent modifications. Optimize reaction conditions (e.g., temperature, catalysts) to improve yield and purity .
  • Key Considerations : Monitor intermediates via HPLC or NMR to confirm structural integrity .

Q. How can the spirocyclic structure be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (as in ) for unambiguous structural determination. Complementary techniques like NMR (1H/13C) and FT-IR validate functional groups and stereochemistry .

Q. What are the preliminary physicochemical properties of this compound?

  • Methodology : Assess solubility (in water/organic solvents), logP (via shake-flask method), and stability under varying pH/temperature. ’s safety data for a related compound highlights protocols for stability testing .

Advanced Research Questions

Q. How can contradictory bioactivity results (e.g., anticonvulsant vs. cytotoxicity) be resolved?

  • Methodology : Perform dose-response assays across cell lines and in vivo models to establish therapeutic windows. Compare with structurally similar compounds (e.g., ’s spirocyclic analogs with anticonvulsant activity) to identify structure-activity relationships (SAR) .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance and exclude confounding variables like impurity interference .

Q. What advanced techniques quantify this compound in environmental or biological matrices?

  • Methodology : LC-MS/MS with isotope-labeled internal standards for high sensitivity. ’s environmental fate studies emphasize matrix-specific extraction protocols (e.g., solid-phase extraction for water samples) .
  • Validation : Follow ICH guidelines for accuracy, precision, and limit of detection .

Q. How does the compound’s stability under environmental conditions impact its ecological risk?

  • Methodology : Simulate environmental degradation (hydrolysis, photolysis) using OECD 307/308 guidelines. ’s project design includes abiotic/biotic transformation studies to model persistence and metabolite toxicity .

Q. What computational models predict interactions between this compound and biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding affinity with enzymes (e.g., GABA receptors). ’s biochemical probe applications suggest leveraging in silico tools for target identification .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDOE (Design of Experiments) for reaction parameters
Structural ElucidationX-ray crystallography, 2D NMR
Environmental PersistenceOECD 307/308 degradation studies
Bioactivity ProfilingHigh-throughput screening, SAR analysis
Analytical QuantificationLC-MS/MS with isotopically labeled standards

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.